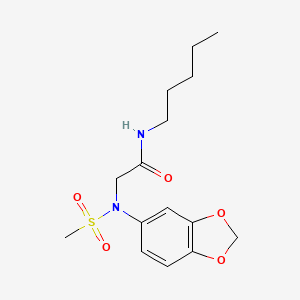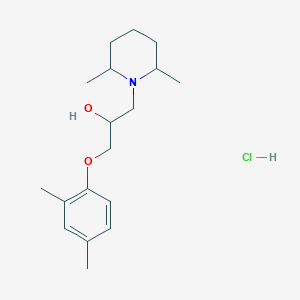
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-pentylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-pentylglycinamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as MDMP or Methylone. This compound belongs to the class of substituted cathinones and has a similar chemical structure to MDMA (3,4-methylenedioxymethamphetamine).
Mecanismo De Acción
MDMP acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This results in the activation of various signaling pathways that are involved in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects:
The effects of MDMP on the body are similar to those of MDMA, including increased heart rate, blood pressure, and body temperature. It also leads to the release of various hormones such as cortisol and prolactin. These effects are thought to be responsible for the therapeutic benefits of MDMP in treating psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDMP has several advantages in laboratory experiments, including its ease of synthesis and availability. However, it also has limitations, including its potential for abuse and lack of long-term safety data.
Direcciones Futuras
There are several potential future directions for research on MDMP. These include further studies on its therapeutic potential, exploring its effects on different neurotransmitter systems, and investigating its long-term safety and potential for abuse. Additionally, research on the synthesis of novel derivatives of MDMP may lead to the development of more effective and safer treatments for psychiatric disorders.
Métodos De Síntesis
The synthesis of MDMP involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with methylsulfonyl chloride and N-pentylamine in the presence of a base. The resulting product is then purified using various methods such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
MDMP has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and psychiatry. It has been shown to have similar effects to MDMA, such as increased sociability and empathy, making it a potential candidate for the treatment of various psychiatric disorders such as anxiety and depression.
Propiedades
IUPAC Name |
2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-pentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-3-4-5-8-16-15(18)10-17(23(2,19)20)12-6-7-13-14(9-12)22-11-21-13/h6-7,9H,3-5,8,10-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKZFKFUPYDQQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)CN(C1=CC2=C(C=C1)OCO2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B4899509.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4899522.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methyl-3-nitrophenyl)acetamide](/img/structure/B4899526.png)
![6-chloro-7H-benzo[e]perimidin-7-one](/img/structure/B4899528.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]ethanediamide](/img/structure/B4899536.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide](/img/structure/B4899544.png)
![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4899549.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[2-(2-pyrazinyl)ethyl]benzamide](/img/structure/B4899559.png)
![3-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4899574.png)